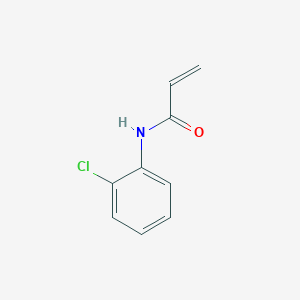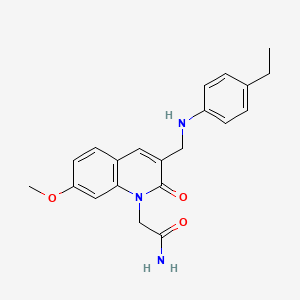
1-Methyl-1-(pyridin-3-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-1-(pyridin-3-yl)urea is an organic compound that belongs to the class of pyridine-substituted ureas. This compound is characterized by the presence of a pyridine ring attached to a urea moiety, with a methyl group substituent. Pyridine-substituted ureas are known for their diverse chemical and biological properties, making them valuable in various fields of research and industry .
Métodos De Preparación
The synthesis of 1-Methyl-1-(pyridin-3-yl)urea can be achieved through several methods:
Reaction of Amines with Organic Isocyanates: This method involves the reaction of pyridin-3-ylamine with methyl isocyanate under controlled conditions to form this compound.
Análisis De Reacciones Químicas
1-Methyl-1-(pyridin-3-yl)urea undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction yields .
Aplicaciones Científicas De Investigación
1-Methyl-1-(pyridin-3-yl)urea has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Methyl-1-(pyridin-3-yl)urea involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound acts as an inhibitor of certain enzymes, thereby modulating their activity and affecting various biochemical pathways.
Molecular Targets: It targets specific proteins and receptors, leading to changes in cellular processes and functions.
Pathways Involved: The pathways affected by this compound include signal transduction, metabolic pathways, and gene expression.
Comparación Con Compuestos Similares
1-Methyl-1-(pyridin-3-yl)urea can be compared with other similar compounds to highlight its uniqueness:
1,3-Disubstituted Ureas: These compounds, such as 1-(6-bromo[1,2,4]triazole[1,5-a]pyridin-2-yl)-3-methylurea, exhibit similar chemical properties but differ in their biological activities and applications.
Pyridine-Containing Ureas: Compounds like phenyl [6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-yl]carbamate hydrochloride share structural similarities but have distinct chemical reactivity and uses.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties that make it valuable for diverse applications.
Propiedades
IUPAC Name |
1-methyl-1-pyridin-3-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c1-10(7(8)11)6-3-2-4-9-5-6/h2-5H,1H3,(H2,8,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUEDSLNBWIROCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CN=CC=C1)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-Imidazo[1,2-a]pyridin-2-ylpropyl)prop-2-enamide](/img/structure/B2903535.png)
![N-(4-fluorophenyl)-2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide](/img/structure/B2903537.png)



![N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-3-methylbutanamide](/img/structure/B2903545.png)
![4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one](/img/structure/B2903546.png)

![N-(4-bromo-2-fluorophenyl)-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2903549.png)

![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2903553.png)


